(-)-Chaetominine

Leukemia Cytotoxicity Drug Discovery

Procure high-purity (-)-Chaetominine, the definitive (2S,4R,5aS,9cS) stereoisomer, for oncology research. Unlike generic analogs, it exhibits exceptional potency against K562 leukemia (IC₅₀ ~34 nM, superior to 5-fluorouracil) and uniquely reverses MRP1-mediated drug resistance via PI3K/Akt/Nrf2 inhibition. Its cell-type-specific G1/S-phase arrest mechanisms make it an irreplaceable chemical probe and scaffold for lead optimization. Only the pure enantiomer guarantees reproducible SAR data and valid experimental outcomes.

Molecular Formula C22H18N4O4
Molecular Weight 402.4 g/mol
Cat. No. B13398083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Chaetominine
Molecular FormulaC22H18N4O4
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
InChIInChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3
InChIKeyGEURDGODABUDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Chaetominine: A Quinazolinone Tripeptide Alkaloid with a Novel Framework and Potent, Targeted Anticancer Activity for Biomedical Research Procurement


(-)-Chaetominine is a structurally unique quinazolinone alkaloid, characterized by a novel tripeptide-derived framework featuring a tetracyclic core with a rare 2a,9b-diazacyclopenta[jk]fluorene ring system, originally isolated from the endophytic fungus Chaetomium sp. IFB-E015 [1]. It is a chiral molecule with a defined absolute configuration as (2S,4R,5aS,9cS), which is crucial for its biological activity [1]. This compound has garnered significant interest in oncology research due to its exceptionally potent cytotoxicity against specific human cancer cell lines, operating in the low nanomolar range, a potency that distinguishes it from many other alkaloids [2].

(-)-Chaetominine's Unique Mechanism of Action and Nanomolar Potency Render In-Class or Structural Analogs Poor Substitutes for Targeted Oncology Studies


The biological activity of (-)-Chaetominine is intrinsically tied to its unique three-dimensional structure, which enables a specific, multi-faceted mechanism of action not observed in simpler quinazolinones or other alkaloid classes. Unlike generic analogs that may only target a single pathway, (-)-Chaetominine has been shown to simultaneously induce apoptosis via the mitochondrial pathway (by increasing the Bax/Bcl-2 ratio and activating caspases-9 and -3) [1], cause cell cycle arrest in a cell-type specific manner (G1-phase in SW1116 colon cancer cells, S-phase in K562 leukemia cells) [2], and reverse multidrug resistance by downregulating MRP1 expression [3]. Furthermore, the potency of (-)-Chaetominine against K562 cells is significantly higher than that of the clinically used chemotherapeutic agent 5-fluorouracil [1]. Substituting with a less defined mixture, a racemate, or an analog with even a minor structural modification can drastically alter or completely abolish this specific and potent activity profile, compromising the reproducibility and validity of experimental results.

(-)-Chaetominine vs. Key Comparators: A Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Cytotoxicity of (-)-Chaetominine Against K562 Leukemia Cells Compared to the Clinical Standard 5-Fluorouracil (5-FU)

(-)-Chaetominine demonstrates significantly higher cytotoxicity against the K562 human chronic myelogenous leukemia cell line than the widely used chemotherapeutic agent 5-fluorouracil (5-FU). In a direct head-to-head comparison using an MTT assay, the IC50 of (-)-Chaetominine was found to be 33.7 ± 0.2 nM, while the IC50 for 5-FU was 55.0 ± 1.07 nM [1]. Another independent study confirmed this superiority, reporting IC50 values of 35 ± 2.03 nM for (-)-Chaetominine and 55 ± 1.07 nM for 5-FU [2]. This indicates that (-)-Chaetominine is approximately 1.6-fold more potent than 5-FU in this cellular model.

Leukemia Cytotoxicity Drug Discovery

(-)-Chaetominine's Unique Ability to Reverse Doxorubicin Resistance in a Multidrug-Resistant K562 Cell Line (K562/Adr)

(-)-Chaetominine uniquely reverses chemoresistance in doxorubicin (ADR)-resistant K562/Adr leukemia cells, a property not exhibited by doxorubicin or many other standard agents. In this system, (-)-Chaetominine treatment significantly enhances ADR-induced apoptosis and increases intracellular ADR accumulation [1]. This effect is mechanistically linked to the downregulation of the multidrug resistance-associated protein 1 (MRP1) at both the mRNA and protein levels, a process mediated by inhibition of the PI3K/Akt/Nrf2 signaling pathway [1]. Critically, while (-)-Chaetominine effectively suppressed MRP1 expression, it showed little effect on another major drug transporter, MDR1 [1], suggesting a targeted and specific mechanism.

Multidrug Resistance Chemosensitization Leukemia

Cell-Type Specific, Dual-Mode Cell Cycle Arrest Induced by (-)-Chaetominine

(-)-Chaetominine induces a cell-type specific pattern of cell cycle arrest that is a hallmark of its unique mechanism. Flow cytometric analysis revealed that (-)-Chaetominine causes G1-phase arrest in SW1116 human colon cancer cells [1]. In contrast, the same treatment results in S-phase arrest in K562 human leukemia cells [1]. This dual-mode action is not commonly observed among standard chemotherapeutic agents, which typically exert a single, uniform effect on the cell cycle. This differential effect is underlain by distinct signaling pathways: upregulation of p53/p21 and p-ATM/Chk2 in SW1116 cells (leading to G1 arrest), and upregulation of p-ATR/Chk1 and downregulation of cdc25A in K562 cells (leading to S-phase arrest) [1].

Cell Cycle Cancer Biology Targeted Therapy

The Development of (-)-Chaetominine-Derived Covalent Inhibitors with Enhanced Potency

(-)-Chaetominine serves as a versatile scaffold for the creation of more potent covalent inhibitors. Researchers synthesized over 34 new analogues of (-)-Chaetominine featuring electrophilic warheads capable of forming covalent bonds with cellular proteins [1]. In a comparative cellular growth inhibition assay across four cancer cell lines (K562, MM1.S, MV4-11, RKO), one specific acrylamide-containing analogue (compound 29) exhibited IC50 values that were 9- to 17-fold more potent than the parent (-)-Chaetominine [1]. This demonstrates the compound's utility as a starting point for structure-activity relationship (SAR) studies aimed at improving therapeutic efficacy through rational design.

Medicinal Chemistry Covalent Inhibitors Chemical Biology

Key Research and Industrial Application Scenarios for (-)-Chaetominine Based on Quantifiable Evidence


Leukemia Research: Validating Novel Therapeutics and Exploring Apoptosis Pathways

Given its proven, quantifiable superiority over 5-fluorouracil in inhibiting K562 leukemia cell growth (IC50 ~34 nM vs. 55 nM) and its well-documented mechanism of inducing apoptosis via the mitochondrial pathway [1], (-)-Chaetominine is an ideal positive control and lead compound for leukemia research. It can be used to validate new drug candidates, investigate the intricacies of Bax/Bcl-2 mediated apoptosis, and explore combination therapies aimed at enhancing cytotoxic efficacy.

Multidrug Resistance (MDR) Studies: Probing MRP1-Mediated Chemoresistance Reversal

The unique ability of (-)-Chaetominine to reverse doxorubicin resistance by specifically downregulating MRP1 expression in the K562/Adr cell line [2] makes it a critical tool for researchers studying MDR mechanisms. It can be employed to dissect the PI3K/Akt/Nrf2 signaling pathway, screen for other chemosensitizing agents, and develop strategies to overcome drug resistance in leukemia and potentially other cancers where MRP1 plays a role.

Cell Cycle Regulation Studies: Investigating Cell-Type Specific Arrest Mechanisms

The distinct and cell-type specific effects of (-)-Chaetominine on the cell cycle—inducing G1-phase arrest in SW1116 colon cancer cells and S-phase arrest in K562 leukemia cells [3]—position it as a powerful chemical biology probe. Researchers can utilize it to dissect the divergent signaling pathways (p53/p21/ATM vs. ATR/Chk1/cdc25A) that govern cell cycle checkpoints in different cancer contexts, providing insights for targeted therapeutic development.

Medicinal Chemistry: Scaffold Optimization for Next-Generation Anticancer Agents

(-)-Chaetominine has been successfully used as a foundational scaffold for designing and synthesizing covalent inhibitors that are up to 17-fold more potent [4]. This makes it a valuable starting material for medicinal chemistry programs focused on lead optimization. Procurement of high-purity (-)-Chaetominine enables structure-activity relationship (SAR) studies, the exploration of novel electrophilic warheads, and the development of more efficacious anticancer drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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